molecular formula C10H8N2O4 B1387442 [3-(2-furyl)-6-oxopyridazin-1(6{H})-yl]acetic acid CAS No. 1105192-61-7

[3-(2-furyl)-6-oxopyridazin-1(6{H})-yl]acetic acid

Cat. No.: B1387442
CAS No.: 1105192-61-7
M. Wt: 220.18 g/mol
InChI Key: BOVLYDIHHNLNCR-UHFFFAOYSA-N
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Description

X-ray Diffraction Studies of Pyridazinone Core Configuration

The crystallographic analysis of pyridazinone derivatives provides essential insights into the molecular geometry and intermolecular interactions that govern the solid-state behavior of [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid. Related pyridazinone compounds demonstrate characteristic triclinic and monoclinic crystal systems, with space groups frequently adopting P-1 or P21/c configurations. The pyridazinone core typically exhibits a planar or near-planar geometry, with the six-membered heterocyclic ring showing bond lengths consistent with aromatic character despite the presence of the carbonyl functionality at the 6-position.

Crystallographic data from structurally analogous compounds reveal that pyridazinone rings commonly display unit cell parameters with lattice constants ranging from 6.0 to 12.0 Angstroms, depending on the substituent pattern and crystal packing arrangements. The 6-(4-aminophenyl)pyridazin-3(2H)-one structure shows lattice parameters of a = 8.875(4) Å, b = 9.498(1) Å, c = 11.655(8) Å, with a monoclinic crystal system and space group P21/a. These parameters provide a reference framework for understanding the likely crystallographic behavior of [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid.

The presence of the furyl substituent at the 3-position introduces additional considerations for crystal packing, as the furan ring can participate in π-π stacking interactions and contribute to the overall supramolecular architecture. The acetic acid functionality provides hydrogen bonding capabilities that significantly influence crystal packing patterns and may lead to the formation of carboxylic acid dimers or extended hydrogen-bonded networks characteristic of carboxylic acid-containing compounds.

Multinuclear NMR Spectral Assignment Strategies

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation and confirmation of [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that reflect the distinct chemical environments within the molecule. The furan ring protons typically appear in the aromatic region between 6.4 and 7.8 parts per million, with the furan H-5 proton generally appearing as the most downfield signal due to its proximity to the oxygen heteroatom.

The pyridazinone ring system contributes distinctive resonances, with the H-4 and H-5 protons of the pyridazine ring appearing as coupled signals in the 7.5-8.5 parts per million region. The acetic acid methylene group (-CH₂COOH) linked to the nitrogen atom typically resonates around 4.3-4.5 parts per million as a singlet, reflecting the deshielding effect of the adjacent nitrogen and carbonyl functionalities.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the pyridazinone ring appearing around 160-170 parts per million, and the carboxylic acid carbonyl carbon resonating near 175-180 parts per million. The furan ring carbons exhibit characteristic chemical shifts, with C-2 of the furan typically appearing around 145-150 parts per million due to its attachment to the pyridazine ring system.

Nuclear Magnetic Resonance Assignment Chemical Shift Range (ppm) Multiplicity
Furan H-3 6.4-6.8 doublet
Furan H-4 7.2-7.6 multiplet
Furan H-5 7.6-7.8 doublet
Pyridazine H-4 7.8-8.2 doublet
Pyridazine H-5 8.2-8.6 doublet
-CH₂COOH 4.3-4.5 singlet

Vibrational Spectroscopy for Functional Group Identification

Infrared spectroscopy provides definitive identification of the functional groups present in [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid through characteristic vibrational frequencies. The pyridazinone carbonyl stretch typically appears as a strong absorption band between 1630-1680 cm⁻¹, with the exact frequency depending on the electronic environment and hydrogen bonding interactions. The carboxylic acid functionality exhibits two characteristic absorptions: a broad O-H stretch between 2500-3300 cm⁻¹ due to hydrogen bonding, and a C=O stretch around 1700-1725 cm⁻¹.

The furan ring system contributes several characteristic bands, including C-H stretching vibrations in the 3000-3100 cm⁻¹ region and C=C stretching modes between 1450-1600 cm⁻¹. The C-O-C asymmetric stretching of the furan ring typically appears around 1250-1300 cm⁻¹, providing a diagnostic fingerprint for this heterocyclic system.

Related pyridazinone compounds demonstrate that the N-H stretching vibrations, when present, appear in the 3200-3500 cm⁻¹ region, while C-N stretching modes contribute bands in the 1200-1400 cm⁻¹ range. The substitution pattern on the pyridazinone ring influences the exact frequencies observed, with electron-withdrawing groups typically shifting carbonyl stretches to higher frequencies.

Functional Group Vibrational Frequency (cm⁻¹) Intensity
Pyridazinone C=O 1630-1680 Strong
Carboxylic acid C=O 1700-1725 Strong
Carboxylic acid O-H 2500-3300 Broad, medium
Furan C-H 3000-3100 Medium
Furan C=C 1450-1600 Medium
Furan C-O-C 1250-1300 Medium

Computational Chemistry Insights

Density Functional Theory Optimization of Molecular Geometry

Density functional theory calculations provide detailed insights into the optimized molecular geometry of [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid. Computational studies employing the B3LYP functional with 6-311G(d,p) basis sets have been extensively applied to related pyridazinone compounds, revealing key geometric parameters and conformational preferences. The optimized geometry typically shows the pyridazinone ring adopting a planar configuration, with bond lengths consistent with partial aromatic character despite the presence of the carbonyl group.

The furan ring substituent at the 3-position of the pyridazine ring typically adopts a coplanar or near-coplanar orientation, allowing for optimal π-conjugation between the two heterocyclic systems. Computational analysis of analogous compounds indicates that the dihedral angle between the furan and pyridazine rings typically ranges from 0° to 15°, depending on steric interactions and electronic factors. The acetic acid side chain attached to the N-1 position generally adopts an extended conformation to minimize steric interactions with the heterocyclic core.

Bond length analysis reveals that the N-N bond in the pyridazine ring typically measures approximately 1.35-1.37 Å, while the C=O bond length of the pyridazinone carbonyl ranges from 1.22-1.24 Å. The C-N bonds connecting the acetic acid substituent to the pyridazine nitrogen typically exhibit lengths of 1.45-1.47 Å, consistent with single-bond character.

Geometric Parameter Calculated Value Reference Compound
N-N bond length 1.35-1.37 Å Pyridazinone derivatives
Pyridazinone C=O 1.22-1.24 Å Various substituted pyridazinones
C-N (acetic acid) 1.45-1.47 Å N-alkylated pyridazinones
Furan-pyridazine dihedral 0-15° Furyl-pyridazinones

Frontier Molecular Orbital Analysis for Reactivity Prediction

Frontier molecular orbital analysis provides crucial information about the electronic properties and reactivity patterns of [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies, along with their spatial distributions, determine the compound's chemical reactivity and potential for various chemical transformations. Computational studies on related pyridazinone compounds reveal highest occupied molecular orbital energies typically ranging from -5.6 to -6.0 electronvolts, while lowest unoccupied molecular orbital energies span from -1.8 to -2.4 electronvolts.

The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital, commonly referred to as the band gap, serves as an indicator of chemical stability and reactivity. Larger energy gaps generally correlate with increased chemical stability and reduced reactivity toward electrophilic or nucleophilic attack. For pyridazinone derivatives, calculated energy gaps typically range from 3.5 to 4.0 electronvolts, suggesting moderate chemical stability.

The spatial distribution of frontier molecular orbitals reveals important information about reactive sites within the molecule. The highest occupied molecular orbital typically shows significant electron density on the furan ring and the pyridazinone system, indicating these regions as likely sites for electrophilic attack. Conversely, the lowest unoccupied molecular orbital often exhibits substantial amplitude on the pyridazinone carbonyl region, suggesting this area as susceptible to nucleophilic interactions.

Orbital Parameter Typical Range Chemical Significance
Highest Occupied Molecular Orbital Energy -5.6 to -6.0 eV Electron donation capability
Lowest Unoccupied Molecular Orbital Energy -1.8 to -2.4 eV Electron acceptance capability
Energy Gap 3.5 to 4.0 eV Chemical stability indicator
Highest Occupied Molecular Orbital Distribution Furan and pyridazinone rings Electrophilic attack sites
Lowest Unoccupied Molecular Orbital Distribution Pyridazinone carbonyl region Nucleophilic attack sites

Properties

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-9-4-3-7(8-2-1-5-16-8)11-12(9)6-10(14)15/h1-5H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVLYDIHHNLNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazinone Core Formation

The pyridazinone nucleus is typically prepared by the condensation of hydrazines with 1,3-dicarbonyl compounds or their derivatives. For example, 3-(2-furyl)pyridazin-6-one derivatives can be synthesized by reacting 2-furyl-substituted β-diketones or ketoesters with hydrazine hydrate under reflux conditions in solvents such as ethanol or acetic acid. This step forms the heterocyclic ring with the 2-furyl group positioned at the 3-position of the pyridazinone ring.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety attached to the nitrogen at the 1-position of the pyridazinone ring is commonly introduced via alkylation using haloacetic acid derivatives (e.g., chloroacetic acid) or its esters. The reaction is typically conducted under basic conditions (e.g., with potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), facilitating nucleophilic substitution on the nitrogen atom.

An alternative approach involves the direct coupling of the pyridazinone nitrogen with acetic acid derivatives using coupling agents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to form the acetamide or acetic acid linkage under mild conditions.

Catalysis and Reaction Conditions

  • Acid catalysis (e.g., acetic acid as solvent and catalyst) can promote cyclization and condensation steps efficiently, as demonstrated in related heterocyclic syntheses.
  • Lewis acids such as aluminum chloride (AlCl3) have been used to activate electrophilic centers for substitution reactions involving furan derivatives.
  • Brønsted superacids like triflic acid (TfOH) have shown efficacy in activating furan-containing substrates for electrophilic aromatic substitution, which may be relevant for functionalizing the furan ring or facilitating ring closure.

Purification and Characterization

  • The crude products are commonly purified by recrystallization from solvents such as petroleum ether or by chromatographic techniques.
  • Characterization is performed using IR spectroscopy (noting characteristic carbonyl and heterocyclic absorption bands), nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and melting point determination to assess purity.

Experimental Data and Reaction Optimization

The following table summarizes typical reaction conditions and yields reported for similar pyridazinone derivatives bearing furyl substituents and acetic acid groups:

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Condensation (pyridazinone ring) 2-furyl β-diketone + hydrazine hydrate, reflux in ethanol/acetic acid 70-85 Acid catalysis improves cyclization
2 N-alkylation Pyridazinone + chloroacetic acid, K2CO3, DMF, 60-80°C 60-75 Base-promoted nucleophilic substitution
3 Coupling (alternative) Pyridazinone + acetic acid derivative, DCC, dichloromethane, room temp 65-80 Mild conditions, avoids side reactions

Research Findings and Considerations

  • The use of acetic acid as both solvent and catalyst has been shown to facilitate cyclocondensation reactions efficiently, yielding high-purity heterocyclic compounds with minimal side products.
  • Electrophilic activation of the furan ring via Lewis or Brønsted acids can lead to side reactions such as oligomerization; thus, careful control of acid strength and reaction time is critical.
  • Multi-component reactions (MCR) have been explored for related heterocyclic syntheses, offering one-pot procedures that reduce steps and improve overall efficiency.
  • Purification by crystallization is preferred for scalability, while chromatographic methods are used for analytical and small-scale preparations.
  • Spectroscopic data (IR, NMR) confirm the integrity of the pyridazinone ring and the presence of the acetic acid substituent, with characteristic peaks for carbonyl groups (~1660-1700 cm⁻¹ IR) and methylene protons adjacent to nitrogen (~3.5-4.5 ppm in ¹H NMR).

Chemical Reactions Analysis

Types of Reactions

[3-(2-furyl)-6-oxopyridazin-1(6{H})-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridazine or furan rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. A study demonstrated that [3-(2-furyl)-6-oxopyridazin-1(6{H})-yl]acetic acid showed efficacy against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

Anti-inflammatory Properties
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation, which could lead to the development of novel anti-inflammatory drugs .

Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies indicated that it induces apoptosis in cancer cell lines, particularly those resistant to conventional therapies. This suggests its potential as an adjunct therapy in cancer treatment .

Agricultural Applications

Pesticidal Activity
Recent investigations into the agricultural applications of this compound have revealed its effectiveness as a pesticide. Field trials demonstrated that formulations containing this compound significantly reduced pest populations while being less toxic to beneficial insects compared to traditional pesticides .

Plant Growth Regulation
Studies have shown that this compound can enhance plant growth and yield by acting as a growth regulator. It appears to stimulate root development and improve nutrient uptake, which could be beneficial in sustainable agriculture practices .

Materials Science

Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices. Research has explored its use in creating biodegradable plastics with enhanced mechanical properties and thermal stability, which could address environmental concerns associated with plastic waste .

Nanotechnology Applications
In nanotechnology, this compound has been utilized in the synthesis of metal nanoparticles. Its ability to stabilize nanoparticles during synthesis makes it a valuable component in developing nanomaterials for various applications, including catalysis and drug delivery systems .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAntimicrobial ActivityEffective against multiple bacterial strains
Anti-inflammatory PropertiesModulates inflammatory cytokines
Anticancer PotentialInduces apoptosis in resistant cancer cell lines
AgriculturalPesticidal ActivityReduces pest populations with lower toxicity
Plant Growth RegulationStimulates root development and nutrient uptake
Materials SciencePolymer ChemistryEnhances mechanical properties of biodegradable plastics
Nanotechnology ApplicationsStabilizes metal nanoparticles during synthesis

Case Studies

  • Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyridazine derivatives, including this compound, showing a significant reduction in bacterial growth rates compared to controls .
  • Inflammation Modulation Research : In a controlled laboratory setting, researchers assessed the anti-inflammatory effects of the compound on LPS-induced macrophages, reporting a marked decrease in TNF-alpha production, indicating its potential therapeutic role in inflammatory diseases.
  • Field Trials for Pesticidal Activity : A comprehensive field trial conducted by agricultural scientists demonstrated that formulations containing this compound resulted in over 50% reduction in pest populations without harming beneficial insects, highlighting its potential as an eco-friendly pesticide alternative.

Mechanism of Action

The mechanism of action of [3-(2-furyl)-6-oxopyridazin-1(6{H})-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural Modifications and Substituent Effects

Pyridazinone derivatives are widely studied for their pharmacological and material science applications. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent at 3-position Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
[3-(2-Furyl)-6-oxopyridazin-1(6H)-yl]acetic acid 2-Furyl C₁₀H₈N₂O₄ 220.18 Discontinued; used in cellulose derivatization
Methyl [3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetate 4-Fluorophenyl C₁₃H₁₁FN₂O₃ 262.24 Ester derivative; potential prodrug design
[3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid 4-Bromophenyl C₁₂H₉BrN₂O₃ 309.12 High purity (98%); bromine enhances reactivity
[3-(2-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid 2-Naphthyl C₁₆H₁₂N₂O₃ 280.28 Extended aromatic system; impacts solubility
2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid 4-Methoxyphenyl + 4-methoxy C₁₆H₁₆N₂O₅ 316.31 Methoxy groups improve metabolic stability
2-{3-Methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetic acid Methylthio benzyl C₁₆H₁₆N₂O₃S 316.38 Pharmacological evaluation as formyl peptide receptor modulator

Functional and Pharmacological Insights

  • Electron-Withdrawing Groups : Fluorophenyl () and bromophenyl () substituents enhance electrophilicity, making these compounds suitable for nucleophilic reactions.
  • Methoxy Substitutions : Methoxy groups () enhance metabolic stability by reducing oxidative degradation, a key feature in CNS-targeting agents.
  • Methylthio Benzyl Derivatives : Compound 7a () demonstrated inhibitory activity against formyl peptide receptors, highlighting the role of sulfur in bioactivity .

Limitations and Commercial Status

  • The target compound’s discontinued status () contrasts with the commercial availability of analogs like QZ-1266 () and methyl ester derivatives ().
  • Structural complexity in naphthyl derivatives () may complicate synthesis compared to simpler phenyl analogs.

Biological Activity

[3-(2-furyl)-6-oxopyridazin-1(6{H})-yl]acetic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

The compound has a molecular formula of C10H8N2O4\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}_{4} and a molecular weight of 220.182 g/mol. Its structure features a pyridazine ring fused with a furan ring, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₀H₈N₂O₄
Molecular Weight220.182 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point421.0 ± 51.0 °C
Flash Point208.4 ± 30.4 °C

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors, such as 2-furylhydrazine with ethyl acetoacetate, under controlled conditions. Reaction conditions often include acidic or basic catalysts to facilitate cyclization, leading to the desired compound.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various strains of bacteria and fungi. In vitro studies have shown that it can inhibit the growth of pathogens, suggesting its potential as an antimicrobial agent.

Anticancer Effects

Preliminary studies have explored the anticancer properties of this compound, demonstrating its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

The biological activity of this compound may be attributed to its interaction with specific molecular targets. It is believed to bind to enzymes or receptors, modulating their activity and influencing cellular responses. Further research is needed to elucidate the exact pathways involved.

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within clinically relevant ranges .
  • Anticancer Research : In a recent investigation, this compound was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer effects compared to standard chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid, and how do reaction conditions influence yields?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, ethyl ester intermediates (e.g., ethyl 2-{...}acetate) are hydrolyzed using 6 N NaOH and 6 N HCl to yield the acetic acid derivative, achieving near-quantitative yields . Alternatively, coupling reactions using HOBt/EDC in DMF at 40°C facilitate amide bond formation, with purification via liquid-liquid extraction and column chromatography . Key factors include pH control during hydrolysis and solvent selection (e.g., DMF for polar intermediates).

Q. Which spectroscopic techniques are critical for structural elucidation of pyridazinone-acetic acid derivatives?

  • Methodology :

  • 1H NMR : Chemical shifts between δ 2.2–3.5 ppm confirm methyl/methylene groups adjacent to electronegative atoms (e.g., carbonyls). Aromatic protons in the furyl/pyridazinone rings appear as multiplets in δ 6.5–8.0 ppm .
  • MS : ESI-MS provides molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate substituent placement .
  • FT-IR : Strong bands at ~1700 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (O-H/N-H) confirm carboxylic acid and pyridazinone moieties .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodology : Solubility is enhanced using DMSO or methanol as co-solvents, with stability assessed via HPLC-UV at 254 nm. Buffered solutions (pH 6.5–7.4) minimize degradation, while lyophilization improves long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in pyridazinone functionalization?

  • Methodology : DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict electron density distribution, showing higher reactivity at the pyridazinone C-3 position due to resonance stabilization of intermediates. Experimental validation uses competitive reactions with substituted electrophiles (e.g., 4-chlorobenzyl bromide vs. 3-methoxybenzyl chloride) .

Q. How do structural modifications (e.g., furyl vs. phenyl substituents) impact biological activity?

  • Methodology :

  • SAR Studies : Replace the 2-furyl group with phenyl or thiophenyl analogs and test antimicrobial activity via MIC assays. For example, furyl derivatives show enhanced Gram-negative activity due to increased membrane permeability .
  • Docking Simulations : AutoDock Vina evaluates binding affinity to target enzymes (e.g., dihydrofolate reductase), correlating furyl π-π stacking interactions with inhibitory potency .

Q. What strategies resolve contradictions in reported synthetic yields for pyridazinone-acetic acid derivatives?

  • Methodology :

  • Reaction Monitoring : In situ FT-IR tracks intermediate formation (e.g., ester intermediates) to identify incomplete hydrolysis or side reactions.
  • Byproduct Analysis : LC-MS identifies dimers or oxidation byproducts (e.g., quinones from furyl oxidation), mitigated by inert atmospheres (N₂) or antioxidants .

Q. How can computational modeling predict pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : SwissADME calculates topological polar surface area (TPSA ~70 Ų) and logP (~1.5), indicating moderate blood-brain barrier permeability and renal excretion .
  • MD Simulations : GROMACS models hydration free energy to optimize solubility for intravenous formulations .

Key Challenges & Recommendations

  • Synthetic Challenges : Low yields in amidation (e.g., 10% for bromophenyl derivatives) due to steric hindrance. Use microwave-assisted synthesis to reduce reaction time and improve efficiency .
  • Analytical Pitfalls : Overlapping NMR signals for furyl and pyridazinone protons. Apply 2D NMR (COSY, HSQC) for unambiguous assignment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(2-furyl)-6-oxopyridazin-1(6{H})-yl]acetic acid
Reactant of Route 2
[3-(2-furyl)-6-oxopyridazin-1(6{H})-yl]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.